![molecular formula C27H34N6O11 B10774504 Lys[Z(NO2)]-Lys[Z(NO2)]](/img/structure/B10774504.png)

Lys[Z(NO2)]-Lys[Z(NO2)]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

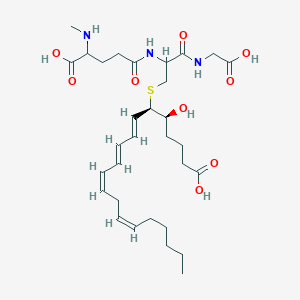

Lys[Z(NO2)]-Lys[Z(NO2)] es un compuesto orgánico sintético que pertenece a la clase de dipéptidos. Se caracteriza por la presencia de dos residuos de lisina, cada uno protegido por un grupo 4-nitrobenciloxcarbonilo (Z(NO2)). Este compuesto ha ganado atención debido a su papel como inhibidor de alta afinidad de los transportadores de péptidos, específicamente PEPT1 y PEPT2 .

Métodos De Preparación

La síntesis de Lys[Z(NO2)]-Lys[Z(NO2)] implica varios pasos. Inicialmente, los residuos de lisina se protegen utilizando el grupo 4-nitrobenciloxcarbonilo. Los derivados de lisina protegidos se activan luego utilizando ésteres de N-hidroxisuccinimida (ONSu). Los derivados de aminoácidos activados se acoplan con el aminoácido C-terminal, lo que da como resultado la formación del dipéptido . Los métodos de producción industrial generalmente implican pasos similares pero a mayor escala, asegurando un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Lys[Z(NO2)]-Lys[Z(NO2)] experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos nitro se pueden reducir a aminas bajo condiciones específicas.

Sustitución: Los grupos 4-nitrobenciloxcarbonilo se pueden sustituir con otros grupos protectores o eliminarse para exponer los residuos de lisina.

Hidrólisis: El enlace peptídico se puede hidrolizar en condiciones ácidas o básicas, lo que lleva a la formación de aminoácidos individuales

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el gas hidrógeno o el paladio sobre carbón para la reducción, y ácidos o bases fuertes para la hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Lys[Z(NO2)]-Lys[Z(NO2)] tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar estrategias de síntesis y protección de péptidos.

Biología: Sirve como un inhibidor de alta afinidad de los transportadores de péptidos, lo que lo hace útil para estudiar los mecanismos de transporte de PEPT1 y PEPT2.

Medicina: Se están explorando sus propiedades inhibitorias para posibles aplicaciones terapéuticas, como la mejora de la administración de fármacos al inhibir los transportadores de péptidos.

Industria: Se utiliza en el desarrollo de nuevos fármacos basados en péptidos y en el estudio de los inhibidores de los transportadores de péptidos

Mecanismo De Acción

Lys[Z(NO2)]-Lys[Z(NO2)] ejerce sus efectos al unirse a los transportadores de péptidos PEPT1 y PEPT2Esta unión evita que los transportadores trasloquen sus sustratos a través de las membranas celulares, inhibiendo así su función .

Comparación Con Compuestos Similares

Lys[Z(NO2)]-Lys[Z(NO2)] es único debido a su alta afinidad por PEPT1 y PEPT2. Los compuestos similares incluyen:

Lys[Z(NO2)]-Pro: Otro inhibidor de alta afinidad de PEPT1 con una estructura similar pero diferente composición de aminoácidos.

Lys[Z(NO2)]-Val: Un dipéptido modificado Lys-Val que también actúa como un potente inhibidor del transporte para PEPT1 y PEPT2.

Estos compuestos comparten la característica común de tener residuos de lisina protegidos por grupos 4-nitrobenciloxcarbonilo, pero difieren en sus secuencias de aminoácidos y propiedades inhibitorias específicas.

Propiedades

Fórmula molecular |

C27H34N6O11 |

|---|---|

Peso molecular |

618.6 g/mol |

Nombre IUPAC |

2-[[2-azaniumyl-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]amino]-6-[(4-nitrophenyl)methoxycarbonylamino]hexanoate |

InChI |

InChI=1S/C27H34N6O11/c28-22(5-1-3-16-30-27(38)44-21-13-11-20(12-14-21)33(41)42)24(34)31-23(25(35)36)6-2-4-15-29-26(37)43-17-18-7-9-19(10-8-18)32(39)40/h7-14,22-23H,1-6,15-17,28H2,(H,29,37)(H,30,38)(H,31,34)(H,35,36) |

Clave InChI |

AJUWOKKXEQNXLT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1COC(=O)NCCCCC(C(=O)[O-])NC(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[NH3+])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10774421.png)

![[125I]cetrorelix](/img/structure/B10774430.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10774434.png)

![octasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,55R,56R)-10,15,20,25,30,35,40-heptakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoate](/img/structure/B10774440.png)

![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)

![N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide](/img/structure/B10774458.png)

![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B10774483.png)

![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)

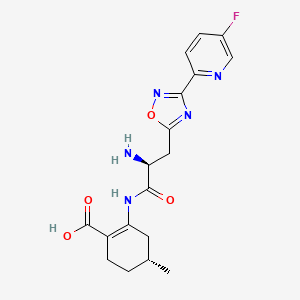

![2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid](/img/structure/B10774499.png)

![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)